Alloxantin

Description

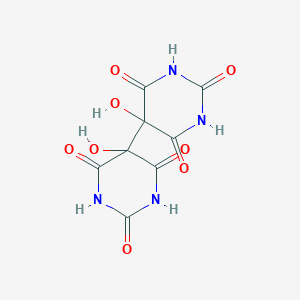

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-5-(5-hydroxy-2,4,6-trioxo-1,3-diazinan-5-yl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O8/c13-1-7(19,2(14)10-5(17)9-1)8(20)3(15)11-6(18)12-4(8)16/h19-20H,(H2,9,10,13,14,17)(H2,11,12,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDDXZKCDHOOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(C(=O)NC(=O)N1)(C2(C(=O)NC(=O)NC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058795 | |

| Record name | [5,5'-Bipyrimidine]-2,2',4,4',6,6'(1H,1'H,3H,3'H,5H,5'H)-hexone, 5,5'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SPARINGLY SOL IN COLD WATER, ALCOHOL, ETHER, SLIGHTLY SOL IN WATER, ALC, ETHER; SOL IN HOT WATER | |

| Record name | ALLOXANTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

RHOMBIC PRISMS (WATER+2) | |

CAS No. |

76-24-4 | |

| Record name | Alloxantin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alloxantin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLOXANTIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [5,5'-Bipyrimidine]-2,2',4,4',6,6'(1H,1'H,3H,3'H,5H,5'H)-hexone, 5,5'-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [5,5'-Bipyrimidine]-2,2',4,4',6,6'(1H,1'H,3H,3'H,5H,5'H)-hexone, 5,5'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-dihydroxy-5,5'-bipyrimidinehexaone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOXANTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LTL3CDV62U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLOXANTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Alloxantin: A Technical Guide to its Diabetogenic Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloxantin, a dimeric derivative of alloxan (B1665706), is a pivotal compound in diabetes research, primarily utilized for the induction of experimental diabetes mellitus in animal models. Its diabetogenic activity is intrinsically linked to its dissociation products, alloxan and dialuric acid. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's selective toxicity towards pancreatic β-cells. The process is multifaceted, involving preferential cellular uptake, a potent redox cycling mechanism that generates overwhelming oxidative stress, and direct enzymatic inhibition, culminating in β-cell necrosis and an insulin-dependent diabetic state.

Chemical Properties and Dissociation

This compound (C₈H₆N₄O₈) is formed by the condensation of alloxan and dialuric acid. In aqueous biological systems, it can dissociate to yield these two key molecules, which then participate in a destructive redox cycle. This dynamic equilibrium is central to its mechanism of action, with alloxan being the primary cytotoxic agent.

Selective Uptake by Pancreatic β-Cells

The specificity of this compound's diabetogenic effect lies in the selective accumulation of its active form, alloxan, within pancreatic β-cells. This is facilitated by the GLUT2 glucose transporter, which recognizes alloxan as a glucose analogue. The high efficiency of this uptake mechanism in β-cells, compared to other cell types, leads to a concentrated intracellular presence of the toxin.

The Redox Cycle and Generation of Reactive Oxygen Species (ROS)

Once inside the β-cell, alloxan engages in a continuous redox cycle with its reduction product, dialuric acid. This cycle is a major source of reactive oxygen species (ROS). Intracellular thiols, particularly glutathione (B108866) (GSH), reduce alloxan to dialuric acid. Subsequently, dialuric acid undergoes autoxidation, converting back to alloxan and, in the process, generating superoxide (B77818) radicals (O₂⁻•).

These superoxide radicals are then dismutated to hydrogen peroxide (H₂O₂). In the presence of intracellular iron, H₂O₂ can participate in the Fenton reaction to produce highly reactive and damaging hydroxyl radicals (•OH). The relentless nature of this redox cycle leads to a massive and sustained production of ROS, overwhelming the β-cell's relatively weak antioxidant defenses.

Inhibition of Glucokinase

In addition to inducing oxidative stress, alloxan directly inhibits glucokinase, the primary glucose sensor in pancreatic β-cells. Glucokinase is crucial for glucose-stimulated insulin (B600854) secretion. Alloxan is believed to react with essential sulfhydryl (-SH) groups within the sugar-binding site of the enzyme, leading to its inactivation. This inhibition disrupts the β-cell's ability to respond to changes in blood glucose levels, further impairing insulin secretion.

Disruption of Cellular Homeostasis and Necrosis

The culmination of overwhelming oxidative stress and enzymatic inhibition leads to a cascade of events that result in β-cell death. The excessive ROS production causes widespread damage to cellular macromolecules, including DNA fragmentation, lipid peroxidation, and protein oxidation. This is accompanied by a disruption of intracellular calcium homeostasis, with a massive influx of Ca²⁺ into the cytosol. These events trigger the necrotic death of the pancreatic β-cells, leading to a severe insulin deficiency and the onset of diabetes.

Data Presentation

Table 1: Effective Doses of Alloxan for Induction of Diabetes in Rodents

| Animal Model | Route of Administration | Effective Dose Range (mg/kg) | Reference(s) |

| Rat (Wistar) | Intraperitoneal (IP) | 150-200 | [1][2] |

| Rat (Sprague-Dawley) | Intravenous (IV) | 60 | [3] |

| Mouse (Kunming) | Intravenous (IV) | 75-100 | [3] |

| Mouse (Albino) | Intraperitoneal (IP) | 150-200 | |

| Mouse (Acatalasemic) | Intraperitoneal (IP) | 180 |

Table 2: Inhibition of Glucokinase by Alloxan

| Enzyme Source | Parameter | Value | Reference(s) |

| Partially purified from transplantable insulinomas or rat liver | Half-maximal effect (IC₅₀) | 2-4 µM |

Experimental Protocols

Protocol 1: Induction of Diabetes in Rats with Alloxan

-

Animal Selection: Use male Wistar or Sprague-Dawley rats (200-250 g).

-

Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water.

-

Fasting: Fast the rats for 12-16 hours prior to alloxan administration to enhance β-cell sensitivity.

-

Alloxan Preparation: Prepare a fresh solution of alloxan monohydrate in cold (4°C) 0.9% saline or citrate (B86180) buffer (pH 4.5).

-

Administration: Administer a single intraperitoneal (IP) injection of alloxan at a dose of 150 mg/kg body weight.

-

Post-injection Care: To prevent fatal hypoglycemia, provide the rats with 5% glucose solution in their drinking water for the next 24 hours.

-

Confirmation of Diabetes: Measure blood glucose levels 72 hours after alloxan injection from the tail vein using a glucometer. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.

Protocol 2: Measurement of Glucokinase Activity

This protocol is based on a coupled-enzyme assay where the product of the glucokinase reaction, glucose-6-phosphate (G6P), is used to reduce NADP⁺ to NADPH, which can be measured spectrophotometrically.

-

Sample Preparation: Homogenize pancreatic islets or liver tissue in an appropriate buffer and centrifuge to obtain a cytosolic extract.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.5)

-

MgCl₂

-

ATP

-

Glucose

-

NADP⁺

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

-

Assay Procedure:

-

Add the cytosolic extract to the reaction mixture.

-

To test for inhibition, pre-incubate the extract with varying concentrations of alloxan.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

-

-

Data Analysis: Calculate the rate of NADPH production to determine glucokinase activity. One unit of glucokinase activity is defined as the amount of enzyme that phosphorylates 1 µmol of glucose per minute.

Protocol 3: Detection of Reactive Oxygen Species in Pancreatic Islets

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCF-DA) to detect intracellular ROS.

-

Islet Isolation: Isolate pancreatic islets from rodents using collagenase digestion.

-

Islet Culture: Culture the isolated islets in a suitable medium (e.g., RPMI-1640) overnight.

-

Loading with H₂DCF-DA: Incubate the islets with 10 µM H₂DCF-DA for 30 minutes at 37°C. H₂DCF-DA is deacetylated by intracellular esterases to H₂DCF, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Treatment: Treat the islets with this compound or Alloxan at the desired concentration and for the specified duration.

-

Fluorescence Measurement: Measure the fluorescence intensity of DCF using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: An increase in fluorescence intensity in the treated islets compared to untreated controls indicates an increase in intracellular ROS production.

Conclusion

The mechanism of action of this compound is a well-defined process that hinges on the cytotoxic properties of its dissociation product, alloxan. The selective uptake of alloxan by pancreatic β-cells, followed by the relentless generation of reactive oxygen species through a redox cycling mechanism and the direct inhibition of glucokinase, provides a clear pathway to β-cell necrosis. Understanding these intricate molecular events is crucial for researchers and scientists utilizing the alloxan-induced diabetic model and for professionals in drug development seeking to understand the pathophysiology of β-cell failure in diabetes.

References

Alloxantin: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloxantin, a dimeric derivative of alloxan (B1665706), is a compound of significant interest in biomedical research, primarily due to its role in inducing experimental diabetes through the generation of reactive oxygen species. This technical guide provides an in-depth overview of the chemical properties, structural features, and key experimental protocols related to this compound. Furthermore, it elucidates the fundamental mechanism of its biological action through redox cycling, offering a valuable resource for researchers in pharmacology, toxicology, and drug development.

Chemical Properties and Structure

This compound is a crystalline solid that can exist as a dihydrate.[1] On exposure to air, it can turn red and becomes yellow at 225°C, decomposing between 253-255°C.[1] It is sparingly soluble in cold water, alcohol, and ether.[1]

Tabulated Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₄O₈ | [1][2] |

| Molecular Weight | 286.16 g/mol | [1][2] |

| IUPAC Name | 5-hydroxy-5-(5-hydroxy-2,4,6-trioxo-1,3-diazinan-5-yl)-1,3-diazinane-2,4,6-trione | [2] |

| CAS Registry Number | 76-24-4 | [1] |

| Melting Point | Decomposes at 253-255 °C | [1] |

| Solubility | Sparingly soluble in cold water, alcohol, and ether | [1] |

| Appearance | Crystalline powder | [1] |

Chemical Structure

The structure of this compound consists of two barbituric acid rings linked together. Its systematic name is 5,5'-Dihydroxy-[5,5'-bipyrimidine]-2,2',4,4',6,6'(1H,1'H,3H,3'H,5H,5'H)-hexone.[1]

Experimental Protocols

Detailed and reliable methods for the synthesis of this compound are crucial for research purposes. The following protocols are based on established procedures from Organic Syntheses.

Synthesis of this compound Dihydrate from Alloxan Monohydrate

This procedure involves the reduction of alloxan monohydrate using hydrogen sulfide (B99878).[1]

Materials:

-

Alloxan monohydrate (16.0 g, 0.1 mole)

-

Deaerated water

-

Hydrogen sulfide gas

-

Nitrogen gas

Procedure:

-

Assemble an apparatus consisting of a 2-liter globe-shaped separatory funnel (H) equipped with an inlet for nitrogen and hydrogen sulfide, and a dropping funnel (C).

-

Flush the apparatus with nitrogen.

-

In funnel H, dissolve 16.0 g of alloxan monohydrate in 1.3 liters of deaerated water by stirring with a stream of nitrogen.

-

Discontinue the nitrogen flow and saturate the solution with hydrogen sulfide gas for approximately 2 hours, until the solution is free from opalescence.

-

In the dropping funnel C, dissolve another 16.0 g of alloxan monohydrate in 100 ml of deaerated water with stirring under a nitrogen atmosphere.

-

Add the alloxan solution from funnel C to the solution in funnel H.

-

Allow the mixture to stand overnight for crystallization to complete.

-

Collect the crystalline product, this compound dihydrate, by filtration. The yield is typically 84-85%.

Synthesis of this compound Dihydrate from Uric Acid

This method involves the oxidation of uric acid followed by reduction.[2]

Materials:

-

Uric acid (15 g, 0.09 mole)

-

Concentrated hydrochloric acid (30 g)

-

Water (40 ml)

-

Potassium chlorate (B79027) (4 g, 0.014 mole)

-

Hydrogen sulfide gas

-

Ether

Procedure:

-

In a 500-ml three-necked flask with a stirrer, mix 15 g of finely powdered uric acid, 30 g of concentrated hydrochloric acid, and 40 ml of water.

-

Warm the mixture to 30°C and start the stirrer.

-

Slowly add 4 g of finely powdered potassium chlorate in small portions over at least 45 minutes, maintaining the temperature near 30°C.

-

Filter any undissolved material.

-

Dilute the clear filtrate with 30 ml of water and saturate it with a rapid stream of hydrogen sulfide for 10-15 minutes.

-

Cool the mixture in an ice bath for 2-3 hours to allow for the separation of sulfur and this compound.

-

Collect the solid by filtration and wash with three 30-ml portions of cold water.

-

Dissolve the this compound by boiling the wet solid with 250 ml of water for 15 minutes and filter the hot solution to remove sulfur.

-

This compound dihydrate crystallizes from the filtrate. Collect the crystals on a Büchner filter, wash with about 30 ml of ether, and dry in a vacuum desiccator. The yield is typically 55-69%.[2]

Biological Activity and Mechanism of Action

Induction of Experimental Diabetes

This compound is a well-established agent for inducing diabetes in laboratory animals. Its diabetogenic action is a consequence of its ability to selectively destroy insulin-producing pancreatic beta cells.[3][4] This toxicity is mediated by the generation of reactive oxygen species (ROS).

The mechanism involves a redox cycle between this compound and its reduction product, dialuric acid.[3][5] In the presence of intracellular thiols like glutathione (B108866) (GSH), alloxan (which can be formed from this compound) is reduced to dialuric acid.[3] Dialuric acid then autoxidizes back to alloxan, generating superoxide (B77818) radicals (O₂⁻).[3] These superoxide radicals can then lead to the formation of other highly reactive species, including hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), which cause oxidative damage and ultimately lead to beta-cell necrosis.[3][4]

Antimicrobial Properties

This compound has been reported to possess fungicidal and bactericidal properties. While the precise and detailed mechanism of its antimicrobial action is not as extensively studied as its diabetogenic effects, it is likely related to its ability to induce oxidative stress. The generation of reactive oxygen species can damage essential cellular components in microorganisms, including proteins, lipids, and nucleic acids, leading to growth inhibition and cell death. The reactivity of this compound and its intermediates with thiol groups in microbial enzymes could also contribute to its antimicrobial activity, similar to other redox-active compounds.

Conclusion

This compound remains a pivotal compound in the study of diabetes and oxidative stress. This guide has provided a consolidated resource on its chemical properties, structure, and detailed synthesis protocols. The elucidation of its redox cycling mechanism offers a clear understanding of its biological activity. For researchers and professionals in drug development, a thorough comprehension of these fundamental aspects of this compound is essential for its application in experimental models and for the exploration of novel therapeutic strategies targeting oxidative stress pathways.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glutathione-mediated redox cycling of alloxan. Mechanisms of superoxide dismutase inhibition and of metal-catalyzed OH. formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Alloxantin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Alloxantin, a compound of significant interest in biomedical research. This document details its chemical properties, synthesis, biological activities, and experimental applications, with a focus on its role in inducing experimental diabetes and its potential in other therapeutic areas.

Core Chemical and Physical Properties

This compound, with the CAS number 76-24-4 , is a dimeric derivative of alloxan (B1665706).[1][2][3][4][5][6] Its molecular formula is C₈H₆N₄O₈, and it has a molecular weight of approximately 286.16 g/mol .[1][2][3][4][5][6] The compound also exists as a dihydrate (C₈H₆N₄O₈·2H₂O). A summary of its key quantitative data is presented in the table below.

| Property | Value | References |

| CAS Number | 76-24-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₆N₄O₈ | [1][3] |

| Molecular Weight | 286.16 g/mol | [1][2][3][4][5] |

| Melting Point | ~253-255 °C (decomposes) | [7] |

| Appearance | White to yellowish crystalline powder, turns red on exposure to air | [7][8] |

| Solubility | Sparingly soluble in cold water, alcohol, and ether; soluble in hot water | [7] |

Synthesis of this compound

This compound can be synthesized through several methods, primarily involving the oxidation and subsequent reduction of uric acid or the reduction of alloxan.

Experimental Protocol: Synthesis from Uric Acid

This protocol is adapted from established organic synthesis procedures.[3][4][9]

Materials:

-

Uric acid

-

Concentrated hydrochloric acid

-

Potassium chlorate (B79027)

-

Hydrogen sulfide (B99878) gas

-

Distilled water

-

500-mL three-necked flask with a stirrer

-

Fritted-glass filter

-

Büchner funnel

-

Ice bath

Procedure:

-

In a 500-mL three-necked flask equipped with a stirrer, combine 15 g of finely powdered uric acid, 30 g of concentrated hydrochloric acid, and 40 mL of water.

-

Warm the mixture to 30°C and begin stirring.

-

Slowly add 4 g of finely powdered potassium chlorate in small portions over a period of at least 45 minutes.

-

Once the uric acid has mostly dissolved, filter the solution through a fritted-glass filter to remove any undissolved material.

-

Dilute the clear filtrate with 30 mL of water.

-

Saturate the solution with a rapid stream of hydrogen sulfide gas for approximately 10-15 minutes. This will cause the precipitation of sulfur and this compound.

-

Cool the mixture in an ice bath for 2-3 hours to ensure complete separation.

-

Collect the solid precipitate on a Büchner funnel and wash it with three 30-mL portions of cold water.

-

To separate the this compound from the sulfur, boil the wet solid with 250 mL of water for 15 minutes.

-

Filter the hot solution to remove the insoluble sulfur.

-

Allow the filtrate to cool, during which this compound dihydrate will crystallize.

-

Collect the crystals on a Büchner funnel, press them as dry as possible, and wash with a small amount of cold water.

Mechanism of Action and Biological Activities

The primary mechanism of action of this compound revolves around its ability to undergo redox cycling, which generates reactive oxygen species (ROS) and induces oxidative stress.[10][11][12][13] This process is central to its diabetogenic effect in animal models.

The this compound Redox Cycle

This compound exists in equilibrium with its oxidized form, alloxan, and its reduced form, dialuric acid.[10][11] In the presence of reducing agents like thiols (e.g., glutathione), alloxan is reduced to dialuric acid.[7] Dialuric acid then undergoes auto-oxidation back to alloxan, a process that generates superoxide (B77818) radicals (O₂⁻).[10][11] These superoxide radicals can then be converted to hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH) via the Fenton reaction.[10][11]

This cascade of ROS production leads to significant oxidative stress, particularly in cells with high uptake of this compound, such as pancreatic β-cells in rodents, which express the GLUT2 glucose transporter.[14] The resulting cellular damage and necrosis of these insulin-producing cells lead to the onset of diabetes.

Other Biological Activities

Beyond its role in diabetes research, this compound has demonstrated a range of other biological activities:

-

Antimicrobial Properties: this compound exhibits both fungicidal and bactericidal effects.[1][2]

-

Anti-inflammatory Effects: It has been shown to modulate signaling pathways associated with inflammation.

-

Cytotoxic and Anti-Cancer Potential: this compound can induce apoptosis in cancer cell lines, potentially through the impairment of the PI3K/AKT signaling pathway.

-

Enzyme Inhibition: It can act as an inhibitor or modulator of various enzymes, including xanthine (B1682287) oxidase.[8]

Experimental Applications

The primary experimental application of this compound and its related compound, alloxan, is the induction of type 1-like diabetes in laboratory animals.

Experimental Protocol: Induction of Diabetes in Rats (Adapted from Alloxan Protocols)

This is a generalized protocol, and specific parameters such as dosage and fasting times may need to be optimized based on the animal strain and experimental objectives.[2][4][5][6]

Materials:

-

This compound monohydrate

-

Sterile 0.9% saline solution

-

Male Wistar or Sprague-Dawley rats

-

Glucometer and test strips

-

Insulin (B600854) (for management of severe hyperglycemia/hypoglycemia)

-

5% glucose solution (for management of hypoglycemia)

Procedure:

-

Animal Preparation: House the rats in individual cages under controlled environmental conditions. For several days prior to the experiment, acclimatize the animals to handling.

-

Fasting: Fast the rats for 12-48 hours prior to this compound administration. This enhances the sensitivity of pancreatic β-cells. Water should be available ad libitum.

-

This compound Preparation: Immediately before use, dissolve this compound monohydrate in cold, sterile 0.9% saline to the desired concentration. This compound solutions are unstable and should be protected from light.

-

Administration: Administer a single intraperitoneal (IP) or intravenous (IV) injection of the freshly prepared this compound solution. A common starting dose for IP injection is in the range of 150 mg/kg body weight.

-

Post-Injection Management:

-

Immediately after injection, provide the animals with free access to food and a 5% glucose solution in their water for the next 24 hours to prevent potentially fatal hypoglycemia resulting from the massive release of insulin from the damaged β-cells.

-

Monitor blood glucose levels at regular intervals (e.g., 6, 12, 24, 48, and 72 hours post-injection).

-

-

Confirmation of Diabetes: Diabetes is typically confirmed 48-72 hours after this compound administration. A stable fasting blood glucose level above 200 mg/dL is generally considered indicative of diabetes.

References

- 1. This compound | 76-24-4 | Benchchem [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Induction of type-1 diabetes mellitus in laboratory rats by use of alloxan: route of administration, pitfalls, and insulin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]

- 5. banglajol.info [banglajol.info]

- 6. researchgate.net [researchgate.net]

- 7. Glutathione-mediated redox cycling of alloxan. Mechanisms of superoxide dismutase inhibition and of metal-catalyzed OH. formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy this compound | 76-24-4 [smolecule.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. The mechanism of alloxan and streptozotocin action in B cells of the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Determination of alloxan by fluorometric high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Alloxantin: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of alloxantin, a compound of significant interest in biological and chemical research. The document details its solubility in water and various organic solvents, outlines experimental protocols for solubility determination, and presents a key biochemical pathway involving this compound.

Quantitative Solubility Data

The solubility of this compound has been reported with varying degrees of quantitative detail. A summary of the available data is presented below. It is important to note that much of the reported data for organic solvents is qualitative.

| Solvent | Temperature | Solubility | Citation |

| Water (cold) | Room Temperature | Sparingly soluble | [1] |

| Water (hot) | Boiling | Soluble | [1] |

| Water (dihydrate) | Room Temperature | ~0.29 g / 100 mL | [2] |

| Ethanol | Room Temperature | Sparingly soluble | [1] |

| Methanol | Not specified | Sparingly soluble | - |

| Acetone | Not specified | Sparingly soluble | - |

| Diethyl Ether | Room Temperature | Sparingly soluble | [1] |

| DMSO | Not specified | Expected to be soluble (as a polar aprotic solvent) | General Knowledge |

Note: "Sparingly soluble" indicates that a significant volume of the solvent is required to dissolve a small amount of the solute. The solubility of this compound in water is pH-dependent.[3]

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for determining the solubility of a compound like this compound. The choice of method depends on the required accuracy and the properties of the compound.

Shake-Flask Method (Thermodynamic Solubility)

This is the gold-standard method for determining thermodynamic (equilibrium) solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

Detailed Methodology:

-

Preparation: Add an excess amount of finely powdered this compound to a series of sealed, clear glass vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The excess solid should be clearly visible.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifuge the samples at a controlled temperature to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in g/100 mL or mol/L).

High-Throughput Screening (HTS) Methods (Kinetic Solubility)

For rapid screening of solubility in multiple solvents, HTS methods are often employed. These typically measure kinetic solubility, which can differ from thermodynamic solubility.

Principle: A concentrated stock solution of the compound (e.g., in DMSO) is added to the aqueous or organic solvent, and the point at which precipitation occurs is detected.

Detailed Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent, typically DMSO.

-

Assay Plate Preparation: Dispense the various aqueous and organic solvents into the wells of a microtiter plate.

-

Titration: Add increasing volumes of the this compound stock solution to the wells containing the different solvents.

-

Precipitation Detection: Monitor the wells for the formation of a precipitate. This can be done visually or, more commonly, using automated nephelometric or turbidimetric plate readers that measure light scattering.

-

Data Analysis: The solubility is determined as the concentration at which the first sign of precipitation is detected.

Visualizations: Signaling Pathway and Experimental Workflow

Redox Cycling of Alloxan (B1665706) and this compound in Pancreatic Beta-Cells

This compound is a key intermediate in the redox cycling of alloxan, a compound used to induce experimental diabetes. This cycle leads to the generation of reactive oxygen species (ROS), which are toxic to pancreatic beta-cells.

Caption: Redox cycling of alloxan leading to ROS generation.

Experimental Workflow for this compound Dihydrate Synthesis

The synthesis of this compound dihydrate can be achieved through the reduction of alloxan. The following workflow outlines a common laboratory procedure.

Caption: Workflow for the synthesis of this compound dihydrate.

References

Alloxantin's Role in Generating Reactive Oxygen Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloxan (B1665706) is a well-established diabetogenic agent widely used in research to induce a condition analogous to type 1 diabetes in experimental animals. Its toxicity is primarily directed towards pancreatic β-cells and is mediated by the generation of reactive oxygen species (ROS). A key intermediate in this process is alloxantin, which participates in a redox cycle that perpetuates the production of cytotoxic radicals. This technical guide provides an in-depth examination of the mechanisms by which this compound generates ROS, details the experimental protocols used to quantify this phenomenon, and outlines the subsequent signaling pathways that lead to β-cell apoptosis.

The Alloxan-Alloxantin Redox Cycle: The Engine of ROS Production

The diabetogenic action of alloxan is intrinsically linked to its ability to undergo redox cycling, a process in which this compound plays a central role. This cycle is initiated by the reduction of alloxan to dialuric acid, a reaction facilitated by intracellular reducing agents such as glutathione (B108866) (GSH).

Alloxan and dialuric acid then react to form this compound, a dimeric compound. The autoxidation of dialuric acid back to alloxan, with this compound as an intermediate, results in the reduction of molecular oxygen (O₂) to the superoxide (B77818) radical (O₂•⁻).[1][2][3] This continuous cycle, fueled by cellular reducing equivalents, establishes a persistent source of ROS, leading to significant oxidative stress within the pancreatic β-cells.[4]

Caption: The Alloxan-Alloxantin redox cycle, illustrating the generation of superoxide radicals.

The Cascade of Reactive Oxygen Species

The initial production of the superoxide radical by the alloxan-alloxantin redox cycle triggers a cascade of reactions that generate even more potent ROS.

-

Hydrogen Peroxide (H₂O₂) Formation: The superoxide radical is rapidly converted to hydrogen peroxide by the enzyme superoxide dismutase (SOD). While less reactive than the superoxide radical, H₂O₂ is a stable and membrane-permeable molecule that can diffuse throughout the cell.[5][6]

-

Hydroxyl Radical (•OH) Generation: In the presence of transition metals like iron (Fe²⁺), H₂O₂ undergoes the Fenton reaction to produce the hydroxyl radical. The hydroxyl radical is an extremely reactive and damaging species, capable of oxidizing a wide range of biological molecules, including lipids, proteins, and nucleic acids.[3]

Quantitative Analysis of this compound-Induced ROS

The following table summarizes quantitative data from various studies on ROS generation induced by alloxan. These studies utilize different experimental models and detection methods, providing a comprehensive overview of the dose-dependent and time-course effects of alloxan on ROS production.

| Experimental Model | Alloxan Concentration | Time Point | ROS Species Measured | Detection Method | Result | Reference |

| Rabbit Aorta | 0.1 - 2.0 mg/ml | Not specified | Superoxide (O₂•⁻) | Cytochrome C Reduction | Significant, concentration-dependent increase in superoxide production. | [7] |

| INS-1 Cells | 200 µmol/L | 24 hours | Intracellular ROS | DCFH-DA Assay | 223.36% increase in intracellular ROS levels compared to control. | |

| Rat Pancreatic Islets | Not specified | Not specified | Hydrogen Peroxide (H₂O₂) | Fluorometric Assay | Alloxan stimulated H₂O₂ generation. | [5][6] |

| Rat Small Intestine | Not specified | Not specified | Superoxide (O₂•⁻) | NLP-Nox Associate Assay | Decrease in the stationary concentration of produced O₂•⁻ in diabetic rats. | [8] |

Experimental Protocols

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes a common method for quantifying overall intracellular ROS levels.

Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the amount of ROS.

Procedure:

-

Cell Culture: Plate pancreatic β-cells (e.g., INS-1, MIN6) or isolated islets in a 96-well plate and culture overnight.

-

DCFH-DA Loading: Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS or HBSS). Incubate the cells with 10-25 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with buffer to remove excess probe.

-

Alloxan Treatment: Add fresh medium containing the desired concentrations of alloxan to the cells. Include a vehicle control and a positive control (e.g., H₂O₂).

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader. Kinetic or endpoint measurements can be performed.

Quantification of Superoxide Production by Cytochrome c Reduction Assay

This assay specifically measures the production of superoxide radicals.

Principle: Superoxide radicals reduce the oxidized form of cytochrome c (ferricytochrome c) to its reduced form (ferrocytochrome c), which can be quantified spectrophotometrically by the increase in absorbance at 550 nm. The specificity of the reaction is confirmed by the inhibition of cytochrome c reduction in the presence of superoxide dismutase (SOD).

Procedure:

-

Reaction Mixture: Prepare a reaction buffer (e.g., Krebs-HEPES) containing ferricytochrome c (typically 50-100 µM).

-

Sample Preparation: Add isolated islets or cell suspensions to the reaction mixture.

-

Initiation of Reaction: Add alloxan to the desired final concentration. For a negative control, add SOD to a parallel set of samples to quench the superoxide-specific reaction.

-

Spectrophotometric Measurement: Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer.

-

Calculation: Calculate the rate of superoxide production using the extinction coefficient for the change in absorbance of cytochrome c (21.1 mM⁻¹cm⁻¹ at 550 nm).

Detection of Alloxan-Derived Radicals by Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (also known as Electron Spin Resonance, ESR) is a highly specific technique for the direct detection of paramagnetic species, including free radicals.

Principle: EPR detects the absorption of microwave radiation by unpaired electrons in a magnetic field. Short-lived radicals like those generated by alloxan are typically detected using a technique called spin trapping, where a "spin trap" molecule reacts with the radical to form a more stable radical adduct with a characteristic EPR spectrum. 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is a commonly used spin trap for superoxide and hydroxyl radicals.

Procedure:

-

Sample Preparation: Prepare a reaction mixture containing buffer, the desired concentration of alloxan, a reducing agent (e.g., GSH or ascorbate), and the spin trap DMPO (typically 50-100 mM).

-

EPR Measurement: Transfer the sample to a flat cell or capillary tube suitable for the EPR spectrometer.

-

Data Acquisition: Place the sample in the EPR cavity and record the spectrum. Typical X-band EPR spectrometer settings for detecting DMPO adducts are a microwave frequency of ~9.5 GHz, a microwave power of ~20 mW, a modulation frequency of 100 kHz, and a magnetic field sweep of ~100 Gauss centered around 3400 Gauss.

-

Spectral Analysis: The resulting spectrum is a composite of the different radical adducts formed. The characteristic hyperfine splitting constants of the DMPO-OOH (superoxide) and DMPO-OH (hydroxyl) adducts are used to identify and quantify the specific radicals present.

Assessment of Oxidative DNA Damage by HPLC Measurement of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG)

This method quantifies a specific marker of oxidative DNA damage.

Principle: The hydroxyl radical attacks the guanine (B1146940) base in DNA, forming 8-hydroxy-2'-deoxyguanosine (8-OHdG). After isolation and enzymatic digestion of DNA from alloxan-treated cells, the amount of 8-OHdG is quantified using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) or mass spectrometry (MS), which provide high sensitivity and specificity.

Procedure:

-

Cell Treatment and DNA Isolation: Expose pancreatic β-cells or islets to alloxan. Harvest the cells and isolate genomic DNA using a standard DNA extraction kit or protocol, taking care to minimize artificial oxidation during the process.

-

DNA Hydrolysis: Enzymatically digest the DNA to its constituent deoxynucleosides using a combination of nucleases (e.g., nuclease P1) and alkaline phosphatase.

-

HPLC Analysis: Inject the digested DNA sample onto a C18 reverse-phase HPLC column. Separate the deoxynucleosides using an appropriate mobile phase gradient.

-

Detection and Quantification: Detect 8-OHdG using an electrochemical detector or a mass spectrometer. Quantify the amount of 8-OHdG by comparing the peak area to a standard curve generated with known amounts of 8-OHdG. The results are typically expressed as the number of 8-OHdG lesions per 10⁵ or 10⁶ deoxyguanosine residues.

Signaling Pathways of this compound-Induced β-Cell Apoptosis

The excessive production of ROS by the alloxan-alloxantin redox cycle triggers a cascade of intracellular signaling events that culminate in the apoptotic death of pancreatic β-cells.

The oxidative stress leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential. This triggers the release of pro-apoptotic factors, including cytochrome c, from the mitochondria into the cytosol. Cytosolic cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9.[8][9]

Activated caspase-9 then cleaves and activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[10][11]

Furthermore, oxidative stress is a potent activator of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][7][12][13] The sustained activation of JNK contributes to β-cell apoptosis, in part by modulating the expression and activity of proteins involved in cell death and survival.

Caption: Signaling cascade from this compound-induced ROS to β-cell apoptosis.

Conclusion

The generation of reactive oxygen species via the alloxan-alloxantin redox cycle is a critical initiating event in the selective destruction of pancreatic β-cells. This in-depth technical guide has provided a comprehensive overview of the underlying mechanisms, the quantitative methods for their assessment, and the subsequent signaling pathways leading to apoptosis. A thorough understanding of these processes is essential for researchers in the fields of diabetes and oxidative stress, and for professionals involved in the development of therapeutic strategies aimed at protecting β-cells from oxidative damage. The detailed experimental protocols provided herein serve as a valuable resource for conducting further research in this important area.

References

- 1. Oxidative stress and the JNK pathway in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo JNK Activation in Pancreatic β-Cells Leads to Glucose Intolerance Caused by Insulin Resistance in Pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sensitization to alloxan-induced diabetes and pancreatic cell apoptosis in acatalasemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alloxan-induced DNA strand breaks in pancreatic islets. Evidence for H2O2 as an intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of oxidative stress in pancreatic beta-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caspase-9-induced mitochondrial disruption through cleavage of anti-apoptotic BCL-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Role of Oxidative Stress in Pancreatic β Cell Dysfunction in Diabetes | MDPI [mdpi.com]

- 13. Involvement of Oxidative Stress and the JNK Pathway in Glucose Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Alloxantin: A Comprehensive Technical Guide to its Biological Activities Beyond Diabetes Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloxantin, a dimeric derivative of alloxan (B1665706), is widely recognized for its role in experimental diabetes induction through its toxic effects on pancreatic β-cells. However, a growing body of evidence suggests that this compound possesses a range of other biological activities that warrant further investigation for potential therapeutic applications. This technical guide provides an in-depth exploration of the non-diabetogenic biological activities of this compound, including its pro-oxidant and antioxidant properties, enzyme inhibition, antimicrobial effects, and immunomodulatory and anti-cancer potential. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a comprehensive resource for researchers in the fields of pharmacology, drug discovery, and biomedical science. While much of the detailed mechanistic and quantitative data comes from studies on the closely related compound alloxan, this guide consolidates the current understanding and highlights the significant potential of this compound as a multifaceted bioactive molecule.

Introduction

This compound is a chemical compound that can be formed by the reduction of alloxan. It exists in a dynamic equilibrium with alloxan and its reduction product, dialuric acid. This redox cycling capability is central to its biological effects, primarily through the generation of reactive oxygen species (ROS)[1][2][3]. While this mechanism is well-established in the context of its diabetogenic action, the broader implications of this reactivity in other biological systems are less explored. This guide aims to bridge this knowledge gap by systematically presenting the evidence for this compound's diverse biological activities beyond its effects on pancreatic islets.

Pro-oxidant and Antioxidant Properties

The dual nature of alloxan as both a pro-oxidant and an antioxidant, depending on the cellular redox environment, is a key aspect of its biological activity[4]. In the presence of reducing agents like glutathione, alloxan and its derivatives can generate superoxide (B77818) radicals and hydrogen peroxide, thus acting as pro-oxidants[1][2][4]. Conversely, in the absence of such reducing agents, it can act as a scavenger of superoxide radicals[4].

Experimental Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This protocol is a common method to measure oxidative stress by quantifying malondialdehyde (MDA), a product of lipid peroxidation.

-

Tissue Homogenization: Homogenize tissue samples in a suitable buffer (e.g., phosphate (B84403) buffer) on ice.

-

Reaction Mixture: To a sample of the homogenate, add a solution of trichloroacetic acid (TCA) to precipitate proteins, followed by a solution of thiobarbituric acid (TBA).

-

Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 30 minutes) to allow the reaction between MDA and TBA to form a colored adduct[5].

-

Measurement: After cooling, centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm) using a spectrophotometer[5].

-

Quantification: Calculate the concentration of MDA equivalents using a standard curve prepared with a known concentration of MDA.

Enzyme Inhibition: Glucokinase

Alloxan is a potent inhibitor of glucokinase, a key enzyme in glucose sensing and metabolism in pancreatic β-cells and hepatocytes[6][7]. This inhibition is mediated by the oxidation of essential sulfhydryl (-SH) groups within the enzyme's active site[7]. While specific quantitative data for this compound is limited, studies on alloxan provide valuable insights.

| Compound | Enzyme | IC50 | Source |

| Alloxan | Glucokinase | 5 µM | [6] |

| Ninhydrin | Glucokinase | 5 µM | [6] |

Note: The provided IC50 value is for alloxan, a closely related compound to this compound. Further research is needed to determine the specific IC50 of this compound.

Experimental Protocol: Glucokinase Inhibition Assay

-

Enzyme Preparation: Obtain or purify glucokinase from a suitable source (e.g., rat liver).

-

Reaction Mixture: Prepare a reaction mixture containing a buffer, ATP, glucose, and a coupling enzyme system (e.g., glucose-6-phosphate dehydrogenase and NADP+).

-

Inhibitor Addition: Add varying concentrations of this compound (or alloxan) to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding the enzyme.

-

Spectrophotometric Monitoring: Monitor the rate of NADP+ reduction to NADPH by measuring the increase in absorbance at 340 nm over time.

-

Data Analysis: Calculate the percentage of enzyme inhibition at each concentration of the inhibitor and determine the IC50 value.

Antimicrobial and Fungicidal Activity

Note: The following table is a template. Quantitative data for this compound is needed from further experimental studies.

| Organism | Compound | MIC |

| Fusarium oxysporum | This compound | Data not available |

| Fusarium roseum | This compound | Data not available |

| Rhizopus nigricans | This compound | Data not available |

| Rhizopus stolonifer | This compound | Data not available |

| Staphylococcus aureus | This compound | Data not available |

| Escherichia coli | This compound | Data not available |

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Prepare Inoculum: Culture the microbial strain overnight and prepare a standardized inoculum suspension.

-

Serial Dilutions: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at an optimal temperature and duration for the specific microorganism.

-

Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Immunomodulatory Effects

Alloxan has been shown to modulate immune responses. Studies in alloxan-induced diabetic animals have revealed alterations in lymphocyte populations and cytokine production. For instance, alloxan treatment in mice has been associated with a decrease in circulating leukocytes and lymphocytes[8][9]. It can also influence cytokine levels, with some studies reporting changes in both pro-inflammatory and anti-inflammatory cytokines[8].

Note: The quantitative data below is from studies on alloxan-induced diabetic models, and the effects may be secondary to the diabetic state rather than a direct effect of alloxan on immune cells.

| Parameter | Effect of Alloxan | Model System |

| Circulating Leukocytes | Decrease | Mice |

| Circulating Lymphocytes | Decrease | Mice |

| Lymphocyte Proliferation (in response to mitogens) | Reduced | Rats |

Signaling Pathway: Alloxan and NF-κB

Alloxan can modulate the NF-κB signaling pathway, a critical regulator of inflammation. Under normoglycemic conditions, alloxan has been shown to inhibit the glucosamine-induced activation of NF-κB in macrophages. This is achieved by reducing the O-GlcNAcylation of the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Anti-Cancer Potential

The role of alloxan and by extension, this compound, in cancer is complex and not fully elucidated. Its pro-oxidant properties could potentially induce apoptosis in cancer cells. However, some studies suggest that antioxidants can sometimes promote the spread of certain cancers[10][11]. Research on the direct effects of this compound on cancer cell viability and the underlying signaling pathways is limited.

Note: The following table is a template. IC50 values for this compound against various cancer cell lines are needed from further experimental studies.

| Cell Line | Cancer Type | IC50 of this compound |

| e.g., MCF-7 | Breast Cancer | Data not available |

| e.g., A549 | Lung Cancer | Data not available |

| e.g., HeLa | Cervical Cancer | Data not available |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Metal Chelation

Some studies suggest that alloxan can form chelates with metal ions[12][13]. This property could be significant as metal ions play crucial roles in various biological processes, and their dysregulation is implicated in several diseases. The ability of this compound to chelate metals could contribute to its biological effects, for instance, by modulating metal-catalyzed oxidative reactions. However, quantitative data on the stability constants of this compound-metal complexes are not well-documented.

Experimental Protocol: Spectrophotometric Determination of Metal Chelation

-

Prepare Solutions: Prepare solutions of this compound, the metal ion of interest (e.g., Fe²⁺, Cu²⁺), and an indicator that forms a colored complex with the metal ion (e.g., ferrozine (B1204870) for Fe²⁺).

-

Reaction Mixture: In a cuvette, mix the metal ion solution with the indicator to form a colored complex and measure its absorbance at the characteristic wavelength.

-

Chelator Addition: Add increasing concentrations of this compound to the mixture. If this compound chelates the metal ion, it will displace the indicator, leading to a decrease in the absorbance of the metal-indicator complex.

-

Data Analysis: Plot the change in absorbance against the concentration of this compound to determine the chelating activity. The stability constant of the this compound-metal complex can be calculated using various methods, such as the Job's plot or mole-ratio method.

Conclusion and Future Directions

This compound exhibits a range of biological activities that extend beyond its well-known diabetogenic effects. Its ability to modulate oxidative stress, inhibit key metabolic enzymes, and potentially influence immune responses and cancer cell proliferation suggests that it could be a valuable lead compound for drug development. However, a significant portion of the available data is derived from studies on alloxan, and there is a pressing need for research focused specifically on this compound to elucidate its unique pharmacological profile.

Future research should focus on:

-

Quantitative analysis of this compound's antioxidant/pro-oxidant capacity and its IC50 values against various cancer cell lines.

-

Determining the Minimum Inhibitory Concentrations (MICs) of this compound against a broader range of pathogenic bacteria and fungi.

-

Investigating the specific signaling pathways modulated by this compound in immune and cancer cells.

-

Quantifying the metal chelation constants of this compound with various biologically relevant metal ions.

A deeper understanding of these aspects will be crucial for unlocking the full therapeutic potential of this compound and its derivatives.

References

- 1. Frontiers | Molecular Characterization and Antifungal Susceptibility of Clinical Fusarium Species From Brazil [frontiersin.org]

- 2. Promising Antifungal Molecules against Mucormycosis Agents Identified from Pandemic Response Box®: In Vitro and In Silico Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal susceptibility of 44 clinical isolates of Fusarium species determined by using a broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Low proliferation capacity of lymphocytes from alloxan-diabetic rats: involvement of high glucose and tyrosine phosphorylation of Shc and IRS-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal Susceptibility of 182 Fusarium Species Isolates from 20 European Centers: Comparison between EUCAST and Gradient Concentration Strip Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alloxan attenuates glucosamine-induced NF-κB activation and proinflammatory gene expression under normoglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. Endangered Lymphocytes: The Effects of Alloxan and Streptozotocin on Immune Cells in Type 1 Induced Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ojs.openagrar.de [ojs.openagrar.de]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Alloxantin as a Purine (B94841) Derivative in Redox Reactions

This technical guide provides a comprehensive overview of this compound, a significant purine derivative, with a focus on its role in redox reactions. The document details its chemical properties, synthesis protocols, and its mechanism of action, particularly in biological systems where its redox cycling is a key feature.

Introduction to this compound

This compound (C₈H₆N₄O₈) is a dimeric derivative formed by the reductive coupling of two alloxan (B1665706) molecules.[1] It is classified as a purine derivative and is structurally related to uric acid.[1] this compound serves as a crucial intermediate in the redox equilibrium between alloxan (the oxidized form) and dialuric acid (the reduced form).[2][3] This dynamic equilibrium is central to its chemical behavior and biological activity, making it a valuable compound for studying oxidative stress and redox processes.[1][2] In solution, this compound can dissociate into alloxan and dialuric acid, participating in a redox cycle that generates reactive oxygen species (ROS), which is a cornerstone of its mechanism of action in biological systems.[1]

Chemical and Physical Properties

This compound's properties are well-documented, with its dihydrate form being the most common crystalline structure.[4][5] The compound is known to turn red upon exposure to air and should be stored in a tightly sealed container.[5][6]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₄O₈ (Anhydrous) | [7] |

| C₈H₁₀N₄O₁₀ (Dihydrate) | [4] | |

| Molecular Weight | 286.16 g/mol (Anhydrous) | [5][7] |

| 322.19 g/mol (Dihydrate) | [1][4] | |

| Appearance | Rhombic prisms or crystalline powder | [5][7] |

| Melting Point | Decomposes at 234-238°C; turns yellow at ~225°C | [6][8] |

| Solubility | Sparingly soluble in cold water, alcohol, and ether | [5][7] |

| CAS Number | 76-24-4 (Anhydrous) | [5][7] |

| 6011-27-4 (Dihydrate) | [4] | |

| IUPAC Name | 5-hydroxy-5-(5-hydroxy-2,4,6-trioxo-1,3-diazinan-5-yl)-1,3-diazinane-2,4,6-trione | [7] |

Spectroscopic Data

Spectroscopic methods are essential for analyzing this compound's structure and its behavior in reactions.[1]

| Spectroscopic Technique | Key Observations | Reference |

| UV-Vis Spectroscopy | In neutral aqueous solutions, shows a primary absorption band at 260 nm (π→π* transition) and a weaker band at 350–400 nm (n→π* transition). | [1] |

| FTIR Spectroscopy | Exhibits sharp C=O stretching vibrations at 1720 cm⁻¹ (non-hydrogen-bonded) and 1660 cm⁻¹ (hydrogen-bonded). | [1] |

| ¹³C NMR Spectra | Data available in the SpectraBase. | [7] |

| Mass Spectrometry | GC-MS data available in the NIST Mass Spectrometry Data Center. | [7] |

Synthesis and Experimental Protocols

This compound can be synthesized through several established methods, primarily involving the oxidation and reduction of related purine compounds.[1]

Common Synthesis Routes:

-

Oxidation of Uric Acid : Involves treating uric acid with an oxidizing agent like nitric acid or potassium chlorate (B79027), followed by reduction with hydrogen sulfide (B99878) or stannous chloride.[1][8]

-

From Alloxan : Can be prepared by the partial reduction of alloxan monohydrate with hydrogen sulfide.[9][10]

-

Condensation Reaction : Formed by the condensation of alloxan with dialuric acid in an aqueous solution.[1][8]

Detailed Experimental Protocol: Synthesis from Uric Acid

This protocol is based on the procedure described in Organic Syntheses.[8]

Materials:

-

Uric acid, finely powdered (15 g, 0.09 mole)

-

Concentrated hydrochloric acid (30 g, 25.2 ml)

-

Water (40 ml + 30 ml for dilution)

-

Potassium chlorate, finely powdered (4 g, 0.014 mole)

-

Hydrogen sulfide gas

-

Ether

Procedure:

-

In a 500-ml three-necked flask equipped with a stirrer, combine 15 g of uric acid, 30 g of concentrated hydrochloric acid, and 40 ml of water.

-

Warm the mixture to 30°C and start the stirrer.

-

Slowly add 4 g of potassium chlorate in small portions over a period of at least 45 minutes, maintaining the temperature near 30°C.

-

After the addition is complete, most of the uric acid will dissolve. Filter any undissolved material through a fritted-glass filter.

-

Dilute the clear filtrate with 30 ml of water.

-

Saturate the solution with a rapid stream of hydrogen sulfide gas for approximately 10–15 minutes. A precipitate of sulfur and this compound will form.

-

Cool the mixture in an ice bath for 2–3 hours to ensure complete precipitation.

-

Collect the solid precipitate on a Büchner funnel and wash it with three 30-ml portions of cold water.

-

To separate this compound from sulfur, boil the wet solid with 250 ml of water for 15 minutes and filter the hot solution to remove the insoluble sulfur. A second extraction of the sulfur is recommended to maximize yield.[8]

-

Allow the filtrate to cool. This compound dihydrate will crystallize as glistening plates.

-

Collect the crystals on a Büchner filter, press them as dry as possible, wash with about 30 ml of ether, and dry in a vacuum desiccator.

-

The expected yield is 8–10 g (55–69%). The product gradually turns pink on standing in the air and should be stored in a tightly stoppered bottle.[8]

Detailed Experimental Protocol: Synthesis from Alloxan Monohydrate

This protocol details the condensation reaction to form this compound dihydrate, adapted from Organic Syntheses.[10]

Materials:

-

Alloxan monohydrate (32.0 g, 0.2 mole total)

-

Deaerated water (1.3 l + 100 ml + 10 ml)

-

Hydrogen sulfide gas

-

Carbon disulfide (2 x 100 ml)

-

Nitrogen gas (oxygen-free)

Procedure:

-

Assemble an apparatus for reaction under an inert atmosphere (see original reference for diagram).[10]

-

In a 2-l. separatory funnel, dissolve 16.0 g (0.1 mole) of alloxan monohydrate in 1.3 l of deaerated water under a nitrogen atmosphere.

-

Saturate the solution with hydrogen sulfide gas for about 2 hours until the solution is clear. This step reduces half of the alloxan to dialuric acid.

-

Wash the aqueous solution twice with 100 ml portions of carbon disulfide to remove dissolved sulfur.

-

Purge the solution with nitrogen gas for about 2 hours to remove residual hydrogen sulfide.

-

In a separate 125-ml. separatory funnel, dissolve the remaining 16.0 g (0.1 mole) of alloxan monohydrate in 100 ml of deaerated water under a nitrogen atmosphere.

-

Under positive nitrogen pressure, add the second alloxan solution to the first solution containing dialuric acid.

-

Rinse the funnel with an additional 10 ml of deaerated water and add it to the reaction mixture.

-

Mix the solutions thoroughly by passing nitrogen through the mixture.

-

Allow the mixture to stand overnight for crystallization to complete.

-

The expected yield of this compound dihydrate is 27–27.5 g (84–85%).[10]

Redox Chemistry and Mechanism of Action

The primary mechanism of action for this compound revolves around its redox cycling with alloxan and dialuric acid, which leads to the generation of reactive oxygen species (ROS).[1][9] This process is particularly significant in biological systems, where it can induce oxidative stress.[1]

The redox cycle can be summarized as follows:

-

Equilibrium : this compound exists in equilibrium with its monomeric components, alloxan and dialuric acid.[1]

-

Reduction : In the presence of intracellular reducing agents like glutathione (B108866) (GSH), alloxan is reduced first to a semiquinone radical and then to dialuric acid.[9]

-

Oxidation & ROS Generation : Dialuric acid is unstable and rapidly auto-oxidizes back to alloxan, in the process reducing molecular oxygen (O₂) to form superoxide (B77818) radicals (O₂•⁻).[3][9]

-

Cycling : This cycle repeats, continuously generating ROS and depleting cellular reductants, leading to oxidative stress and potential cell damage.[9]

This redox cycling is responsible for the diabetogenic properties of alloxan, which selectively destroys insulin-producing pancreatic beta-cells.[9][11]

Experimental and Logical Workflows

The synthesis of this compound is a multi-step process that can be visualized to clarify the sequence of reactions and transformations.

Conclusion

This compound is a pivotal compound in the study of redox chemistry, particularly within the context of purine metabolism and oxidative stress. Its ability to participate in a redox cycle that generates reactive oxygen species makes it both a valuable research tool and a molecule of significant biological interest. The well-defined protocols for its synthesis allow for its reliable preparation in a laboratory setting, facilitating further investigation into its properties and applications in fields ranging from biochemistry to drug development. Understanding the nuanced redox behavior of this compound is essential for researchers exploring the mechanisms of oxidative cell damage and developing therapeutic strategies against diseases linked to oxidative stress.

References

- 1. Buy this compound (EVT-295553) | 76-24-4 [evitachem.com]

- 2. This compound | 76-24-4 | Benchchem [benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound dihydrate | C8H10N4O10 | CID 517542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [drugfuture.com]

- 6. This compound | 76-24-4 [chemicalbook.com]

- 7. This compound | C8H6N4O8 | CID 6435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Alloxan - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Generation of alloxan free radicals in chemical and biological systems: implication in the diabetogenic action of alloxan - PubMed [pubmed.ncbi.nlm.nih.gov]

Alloxantin: A Comprehensive Technical Guide to its Natural and Synthetic Origins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloxantin, a dimeric derivative of alloxan (B1665706), is a compound of significant interest in chemical and biological research, particularly in studies related to redox chemistry and oxidative stress. This technical guide provides an in-depth exploration of the known natural and synthetic sources of this compound. While its natural occurrence is sparsely documented, this guide presents the available information. In contrast, several well-established synthetic routes are detailed, complete with experimental protocols and quantitative yield data to facilitate replication and comparison. Furthermore, this document elucidates the critical biochemical pathway involving the alloxan-alloxantin-dialuric acid redox cycle, a key mechanism in the generation of reactive oxygen species (ROS). Visual diagrams generated using Graphviz are provided to illustrate this pathway and the experimental workflows for synthesis, adhering to stringent visualization standards for clarity and precision.

Natural Sources of this compound

The natural occurrence of this compound is not well-documented in scientific literature. To date, the primary mention of its presence in a natural source is in the brackish water clam, Corbicula japonica[1].

Occurrence in Corbicula japonica

Challenges in Natural Source Identification and Extraction

The limited information on natural sources of this compound presents a significant challenge for researchers. The development of sensitive analytical methods and comprehensive screening of various biological samples, particularly from marine organisms and those with unique metabolic pathways, may lead to the discovery of new natural sources.

Future research in this area would require the development of specific and robust extraction and quantification protocols, likely involving techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect and quantify the typically low concentrations of such compounds in complex biological matrices.

Synthetic Sources of this compound

The synthesis of this compound is well-established, with several methods reported in the literature. These methods primarily involve the oxidation of uric acid or the reduction of alloxan. The following sections provide detailed experimental protocols for the most common synthetic routes.

Synthesis from Uric Acid

One of the primary methods for synthesizing this compound involves the oxidation of uric acid followed by reduction[2][3].

Table 1: Quantitative Data for Synthesis of this compound from Uric Acid

| Parameter | Value | Reference |

| Starting Material | Uric Acid | [4] |

| Molar Mass of Uric Acid | 168.11 g/mol | N/A |

| Molar Mass of this compound Dihydrate | 322.19 g/mol | N/A |

| Yield | 55-69% | [4] |

-

Reaction Setup: In a 500-mL three-necked flask equipped with a mechanical stirrer, combine 15 g (0.09 mole) of finely powdered uric acid, 30 g (25.2 mL) of concentrated hydrochloric acid, and 40 mL of water.

-